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Oct-3-enoyl azide

Cat. No.: B14373217
CAS No.: 90096-97-2
M. Wt: 167.21 g/mol
InChI Key: WPTPJODQOWACOO-UHFFFAOYSA-N
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Description

Significance of Acyl Azides as Pivotal Synthetic Intermediates

Acyl azides are a class of organic compounds that serve as crucial intermediates in a wide array of chemical transformations. Their utility stems from the reactive azide (B81097) functional group attached to a carbonyl carbon, which can undergo various reactions to form new carbon-nitrogen bonds. One of the most prominent reactions involving acyl azides is the Curtius rearrangement, a thermal or photochemical decomposition that leads to the formation of an isocyanate with the loss of nitrogen gas. nih.govwikipedia.org This rearrangement is highly valued in organic synthesis because the resulting isocyanate can be readily converted into a diverse range of functional groups, including amines, carbamates, and ureas, by reacting with nucleophiles like water, alcohols, or amines. nih.govwikipedia.org

The synthesis of amines via the Curtius rearrangement is particularly advantageous as it is applicable to a broad spectrum of carboxylic acids, encompassing aliphatic, aromatic, saturated, and unsaturated variants, and is tolerant of multiple functional groups. nih.gov Historically, acyl azides were prepared from acyl hydrazides or acid chlorides. nih.gov However, modern methods often involve the direct conversion of carboxylic acids, offering milder and safer reaction conditions. wikipedia.org The mechanism of the Curtius rearrangement is generally considered to be a concerted process, avoiding the formation of a discrete nitrene intermediate and proceeding with complete retention of the migrating group's stereochemistry. nih.govwikipedia.org This stereospecificity is a significant advantage in the synthesis of complex molecules.

Beyond the Curtius rearrangement, acyl azides participate in other important reactions, such as cycloadditions and reactions with phosphines (the Staudinger reaction), further highlighting their versatility as synthetic building blocks. nih.govscielo.br

The Unique Context of α,β-Unsaturated and Allylic Acyl Azides, with Specific Focus on Oct-3-enoyl Azide

Within the broader class of acyl azides, α,β-unsaturated and allylic acyl azides exhibit distinct reactivity due to the presence of a carbon-carbon double bond in conjugation with or in proximity to the acyl azide moiety. This structural feature introduces additional reaction pathways and can influence the outcome of traditional acyl azide transformations.

α,β-Unsaturated acyl azides, where the double bond is directly conjugated to the carbonyl group, have been utilized in the synthesis of various nitrogen-containing compounds. raco.catat.ua The electronic interplay between the double bond and the acyl azide can affect the electron density and reactivity of the molecule.

Allylic azides, a related subclass, are known for their unique reactivity, including the potential to undergo the Winstein rearrangement, a spontaneous isomerization process. nih.govrsc.org This rearrangement can sometimes lead to mixtures of products, presenting both challenges and opportunities in synthetic design. nih.gov

This compound falls into the category of an unsaturated acyl azide, specifically a β,γ-unsaturated acyl azide, as the double bond is located between the third and fourth carbon atoms of the octanoyl chain. Its structure, derived from oct-3-enoic acid, presents an interesting case study for the influence of a non-conjugated double bond on the reactivity of the acyl azide group. vulcanchem.com The IUPAC name for the cis-isomer is (Z)-oct-3-enoyl azide. vulcanchem.com

Overview of Research Trajectories for this compound: A Focus on Synthetic Methodologies, Mechanistic Insights, and Advanced Characterization Techniques

Research concerning this compound has primarily concentrated on its efficient synthesis, understanding its reaction mechanisms, and its thorough characterization using modern analytical techniques.

Synthetic Methodologies: The most efficient reported synthesis of this compound involves a one-step conversion from oct-3-enoic acid. This method utilizes a trichloroisocyanuric acid (TCCA)–triphenylphosphine (B44618) (TPP) system in the presence of sodium azide (NaN₃). vulcanchem.com This approach is notable for its mild reaction conditions and near-quantitative yields, while avoiding the use of hazardous intermediates like acyl chlorides. vulcanchem.com

Mechanistic Insights: The primary reaction pathway for this compound is the Curtius rearrangement to form the corresponding isocyanate. The presence of the allylic double bond raises questions about potential competing reactions or rearrangements, though the primary literature focuses on the expected rearrangement. The mechanism for its formation from the carboxylic acid likely proceeds through an acyloxyphosphonium intermediate, which is then displaced by the azide ion. vulcanchem.com

Advanced Characterization Techniques: The structural confirmation of this compound relies on a suite of spectroscopic methods. Infrared (IR) spectroscopy is particularly informative, showing strong characteristic absorption bands for the azide group (around 2150 cm⁻¹) and the carbonyl group (around 1650 cm⁻¹). vulcanchem.com Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the proton and carbon environments within the molecule, confirming the presence of olefinic and methylene (B1212753) protons and the carbonyl and allylic carbons. vulcanchem.com

Interactive Data Tables

Below are interactive tables summarizing key data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₈H₁₁N₃O vulcanchem.com
Molecular Weight167.21 g/mol vulcanchem.com
IUPAC Name(Z)-oct-3-enoyl azide vulcanchem.com
InChIInChI=1S/C8H13N3O/c1-2-3-4-5-6-7-8(12)10-11-9/h5-6H,2-4,7H2,1H3 vulcanchem.com

Table 2: Spectroscopic Data for this compound

TechniqueKey SignalsReference
¹H NMRδ 5.3–5.5 ppm (m, olefinic protons), δ 2.0–2.3 ppm (m, adjacent methylene groups) vulcanchem.com
¹³C NMRδ 170–175 ppm (carbonyl carbon), δ 25–30 ppm (allylic carbons) vulcanchem.com
IR~2150 cm⁻¹ (N₃ asymmetric stretch), ~1650 cm⁻¹ (C=O stretch) vulcanchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13N3O B14373217 Oct-3-enoyl azide CAS No. 90096-97-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90096-97-2

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

oct-3-enoyl azide

InChI

InChI=1S/C8H13N3O/c1-2-3-4-5-6-7-8(12)10-11-9/h5-6H,2-4,7H2,1H3

InChI Key

WPTPJODQOWACOO-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CCC(=O)N=[N+]=[N-]

Origin of Product

United States

Synthetic Methodologies for Oct 3 Enoyl Azide

Established Chemical Transformations for Acyl Azide (B81097) Formation

The formation of acyl azides is a well-established field in organic chemistry, primarily serving as a route to isocyanates via the Curtius rearrangement. wikipedia.orgchemistrysteps.comwikipedia.org These methods are applicable to the synthesis of oct-3-enoyl azide from its corresponding carboxylic acid or derivatives.

Acyl Azides from Carboxylic Acids and Their Derivatives

The most common precursors for acyl azides are carboxylic acids and their activated forms. researchgate.netnih.gov These methods generally involve the introduction of the azide moiety through nucleophilic substitution.

A traditional and widely used method for preparing acyl azides involves the reaction of an acyl chloride with an azide salt, typically sodium azide. wikipedia.orgnih.govmasterorganicchemistry.com This two-step process begins with the conversion of the parent carboxylic acid, oct-3-enoic acid, to its corresponding acyl chloride, oct-3-enoyl chloride. This activation is commonly achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. chemistrysteps.comnih.gov The subsequent reaction with sodium azide proceeds via a nucleophilic acyl substitution mechanism to yield this compound. masterorganicchemistry.com

Alternatively, mixed anhydrides can serve as the activated carboxylic acid derivative. wikipedia.orgresearchgate.net These are often prepared in situ by reacting the carboxylic acid with a chloroformate, such as methyl chloroformate, followed by treatment with sodium azide. raco.cat

Table 1: Reagents for Acyl Chloride and Mixed Anhydride Formation

Activating AgentPrecursorIntermediate
Thionyl Chloride (SOCl₂)Carboxylic AcidAcid Chloride
Oxalyl Chloride ((COCl)₂)Carboxylic AcidAcid Chloride
Methyl Chloroformate (CH₃OCOCl)Carboxylic AcidMixed Anhydride

This method's primary advantage is the high reactivity of the acyl chloride or mixed anhydride, which facilitates a clean and often high-yielding reaction with the azide nucleophile. However, the handling of potentially hazardous reagents like thionyl chloride requires careful consideration of safety protocols.

More contemporary methods allow for the direct, one-pot conversion of carboxylic acids to acyl azides, bypassing the isolation of sensitive intermediates like acyl chlorides. wikipedia.orgvulcanchem.com These procedures utilize a variety of activating agents that promote the reaction between the carboxylic acid and an azide source, such as sodium azide.

One notable example is the use of diphenylphosphoryl azide (DPPA). wikipedia.org This reagent serves as both an activating agent and the azide source, facilitating a mild and efficient conversion. Other systems include the use of triphenylphosphine (B44618) in combination with reagents like trichloroacetonitrile (B146778) or trichloroisocyanuric acid (TCCA). wikipedia.orgraco.catvulcanchem.com For instance, the TCCA–triphenylphosphine system in the presence of sodium azide has been shown to convert carboxylic acids to acyl azides in near-quantitative yields under mild conditions (0°C to room temperature). vulcanchem.com The reaction likely proceeds through an acyloxyphosphonium intermediate, which is then displaced by the azide ion. vulcanchem.com

Another approach involves the use of cyanuric chloride as a catalyst to activate the carboxylic acid for subsequent reaction with sodium azide. researchgate.net These direct methods are often preferred due to their operational simplicity and the avoidance of harsh reagents.

Table 2: Activating Systems for Direct Conversion of Carboxylic Acids

Activating SystemAzide SourceKey Features
Diphenylphosphoryl azide (DPPA)DPPAMild conditions, reagent is also azide source. wikipedia.org
Trichloroisocyanuric acid (TCCA) / Triphenylphosphine (TPP)Sodium AzideNear-quantitative yields, mild conditions. vulcanchem.com
Trichloroacetonitrile / TriphenylphosphineSodium AzideHigh yields under mild conditions. wikipedia.orgraco.cat
Cyanuric ChlorideSodium AzideMild and efficient. researchgate.net
Reaction with Azide Ions (e.g., Sodium Azide) from Acid Chlorides or Mixed Anhydrides

Alternative Routes from Aldehydes and Related Precursors

While less common for the synthesis of α,β-unsaturated acyl azides like this compound, alternative routes starting from aldehydes have been developed. wikipedia.org One such method involves the reaction of an aldehyde with iodine azide (IN₃), which can be generated in situ from sodium azide and iodine monochloride. wikipedia.orgresearchgate.net This radical azidonation of aldehydes provides a direct pathway to the acyl azide functionality. researchgate.net

Regio- and Stereocontrol in the Synthesis of this compound

For a molecule like this compound, a key synthetic challenge is not only the formation of the acyl azide group but also the precise control over the geometry of the carbon-carbon double bond at the C3 position. The IUPAC name (Z)-oct-3-enoyl azide specifies the cis configuration of the double bond. vulcanchem.com

Control of Olefin Geometry (E/Z Isomerism) during Olefin Introduction

The stereochemistry of the double bond in this compound is determined by the stereochemistry of the starting material, oct-3-enoic acid. Therefore, the stereoselective synthesis of the precursor carboxylic acid is paramount. The principles of E/Z isomerism, where 'Z' (zusammen) denotes substituents on the same side of the double bond and 'E' (entgegen) on opposite sides, are fundamental to describing the olefin geometry. masterorganicchemistry.com

The synthesis of a specific isomer, such as (Z)-oct-3-enoic acid, would typically rely on well-established stereoselective olefination reactions. For example, the Wittig reaction using a stabilized ylide often leads to the E-alkene, whereas the use of a non-stabilized ylide under salt-free conditions can favor the Z-alkene. Other methods like the Horner-Wadsworth-Emmons reaction, particularly with modified phosphonate (B1237965) reagents, can also provide high levels of stereocontrol.

Once the desired isomer of oct-3-enoic acid is obtained, the subsequent conversion to the acyl azide using the methods described in section 2.1 generally proceeds with retention of the double bond geometry. The reaction conditions for acyl azide formation are typically mild enough to avoid isomerization of the α,β-double bond. vulcanchem.com It is important to note that allylic azides can undergo rearrangement, but this is less of a concern for the more stable acyl azide system. nih.gov

The stereoselective synthesis of α,β-unsaturated carbonyl compounds is a broad and well-developed area of research, and the specific choice of method would depend on the availability of starting materials and the desired scale of the reaction. rsc.orgresearchgate.net

Strategies for Maintaining or Inducing Chiral Integrity

While the common precursor, (Z)-oct-3-enoic acid, is not chiral, the synthesis of acyl azides is frequently employed in contexts where stereochemistry is paramount, such as in peptide chemistry. The acyl azide method is recognized as one of the best for racemization-free peptide segment condensation. rsc.org Research into continuous-flow synthesis of dipeptides using the acyl azide method has shown that chiral integrity is maintained with less than 1% epimerization. rsc.orgrsc.org This high fidelity is a significant advantage over many other amide coupling methods. rsc.org

Should a chiral precursor be used for the synthesis of an this compound analogue, several strategies exist for inducing or maintaining chiral integrity. For instance, chiral azides can be synthesized from chiral alcohols while preserving optical purity through azidation reactions using reagents like sodium azide and sulfuric acid in toluene. ajgreenchem.com Furthermore, asymmetric catalysis provides a pathway to induce chirality. Enantioselective copper(II)/BOX-catalyzed cycloadditions of vinyl azides can generate diverse chiral cyclic azides, demonstrating that the azide group can be maintained intact during the formation of stereogenic centers. d-nb.info Similarly, Lewis acid-mediated reactions can achieve highly regio- and stereoselective azidation of certain substrates, such as C2-substituted glycals, to install a chiral azide group under mild conditions. rsc.org These methodologies underscore the potential for creating chiral variants of this compound by applying asymmetric strategies to appropriate prochiral precursors.

Advanced Reaction Engineering for this compound Production

The inherent instability of acyl azides necessitates advanced reaction engineering to ensure safe and scalable production. These compounds are known to be potentially explosive and sensitive to thermal and mechanical shock, making traditional batch processing at large scales hazardous. rsc.orgakjournals.com Flow chemistry has emerged as a superior alternative, offering precise process control and enhanced safety. akjournals.com

Continuous-flow chemistry provides significant advantages for the synthesis of this compound and other acyl azides by offering precise temperature control, minimizing reaction volumes (hold-up), and enabling rapid mixing and heat exchange. akjournals.com These features are critical for managing highly energetic and unstable intermediates. akjournals.com By using a flow apparatus, the synthesis and utilization of labile acyl azides can be performed safely to generate multi-hundred-gram quantities, a scale that would be unsafe with conventional batch methods. akjournals.comresearchgate.net

In a typical continuous-flow setup for acyl azide synthesis, reactants are pumped from separate feeds and mixed in a T-piece before entering a coil reactor. rsc.org The small internal diameter of the reactor tubing ensures a high surface-area-to-volume ratio, allowing for efficient heat dissipation and preventing thermal runaways. akjournals.com The scalability of the process is achieved by extending the operation time rather than increasing the reactor volume, ensuring that the amount of hazardous material present at any moment remains low. akjournals.com This approach has been successfully used for the unattended synthesis of benzoyl azide with an output capacity of over 30 g/h. akjournals.com

Table 1: Representative Parameters for Continuous-Flow Acyl Azide Synthesis
ParameterDescriptionTypical Values/ConditionsSource
Reactant AAcyl hydrazide precursor in acid0.13 - 0.7 M in aqueous HCl rsc.orgakjournals.com
Reactant BAzidating Agent1.69 - 3.5 M aqueous Sodium Nitrite (NaNO₂) akjournals.comresearchgate.net
Organic PhaseExtraction solvent containing amine nucleophileToluene or Phenylmethane (PhMe) rsc.orgakjournals.com
Reactor TypeCoil ReactorPTFE or PEEK tubing rsc.orgresearchgate.net
Reactor VolumeVolume of the reaction coil4 mL - 100 mL rsc.orgakjournals.com
Residence TimeTime reactants spend in the coil~5.4 minutes akjournals.com
TemperatureOperating temperature of the reactor0°C to ambient temperature rsc.orgresearchgate.net
Safety FeatureMinimized hold-up volumeTotal volume of organic phase containing acyl azide can be kept <30 mL akjournals.com

A key safety advantage of continuous-flow systems is the ability to generate and consume the unstable acyl azide intermediate in situ. rsc.orgresearchgate.net This strategy prevents the accumulation of hazardous quantities of the energetic compound. rsc.org In a well-designed flow process, the acyl azide is formed in one stage of the reactor and is immediately carried into a second stage where it reacts with a coupling partner, for example, an amine to form an amide. rsc.orgresearchgate.net

This "just-in-time" production and consumption cycle is a cornerstone of process intensification and safety enhancement. akjournals.com For instance, a biphasic flow regime can be employed where the acyl azide is generated from a precursor using nitrous acid in an aqueous phase and is then efficiently extracted into an organic phase containing the nucleophile for the subsequent reaction. rsc.orgrsc.org This technique not only facilitates the reaction but also allows for the safe quenching of any remaining azide anions in the aqueous phase, preventing their accumulation. rsc.org The immediate interception and reaction of the acyl azide significantly enhances process performance and safety compared to batch methods where the intermediate might be isolated and stored. akjournals.com

Reactivity and Mechanistic Investigations of Oct 3 Enoyl Azide

The Curtius Rearrangement of Oct-3-enoyl Azide (B81097)

The thermal decomposition of oct-3-enoyl azide initiates the Curtius rearrangement, a process characterized by its efficiency and mild reaction conditions. numberanalytics.com The IUPAC name for the specific isomer discussed is (Z)-oct-3-enoyl azide. vulcanchem.com

Formation of the Key Oct-2-enyl Isocyanate Intermediate

The foundational step of the Curtius rearrangement of this compound is its thermal decomposition, which leads to the formation of the oct-2-enyl isocyanate intermediate with the concurrent loss of nitrogen gas. wikipedia.orglibretexts.org This rearrangement is a pivotal transformation, converting an acyl azide into a highly reactive isocyanate. aakash.ac.in The migration of the alkyl group from the carbonyl carbon to the nitrogen atom is a defining feature of this reaction. libretexts.org

The formation of the isocyanate is a key step as it serves as a versatile precursor for a variety of subsequent chemical transformations. nih.govalmacgroup.com The isocyanate's reactivity stems from the electrophilic nature of the central carbon atom in the -N=C=O functional group. wikipedia.org

Elucidation of Mechanistic Pathways: Concerted versus Stepwise Nitrene Intermediates

The mechanism of the Curtius rearrangement has been a subject of considerable investigation, with two primary pathways proposed: a concerted mechanism and a stepwise mechanism involving a nitrene intermediate. nih.gov

Recent research and thermodynamic calculations strongly suggest that the thermal Curtius rearrangement proceeds through a concerted mechanism . wikipedia.orglscollege.ac.in In this pathway, the migration of the alkyl group and the expulsion of the nitrogen molecule occur simultaneously, avoiding the formation of a discrete nitrene intermediate. lscollege.ac.in Evidence for this is the general lack of byproducts that would arise from nitrene insertion or addition reactions. wikipedia.org

In contrast, the photochemical Curtius rearrangement is believed to proceed through a stepwise mechanism . nih.govlscollege.ac.in In this process, photolysis of the acyl azide leads to the formation of a highly reactive acyl nitrene intermediate, which then rearranges to the isocyanate. wikipedia.orgaakash.ac.in However, this pathway can lead to side reactions, such as C-H insertion, which are not typically observed in the thermal rearrangement. wikipedia.org

Rearrangement TypeProposed MechanismIntermediatePotential for Side Reactions
ThermalConcertedTransition state (no discrete intermediate)Low
PhotochemicalStepwiseAcyl NitreneHigh

Stereochemical Consequences of the Rearrangement: Retention at the Migrating Carbon Center

A critical and synthetically valuable feature of the Curtius rearrangement is the complete retention of stereochemistry at the migrating carbon center. nih.govnumberanalytics.com This means that if the migrating alkyl group has a specific three-dimensional arrangement (stereochemistry), that arrangement is preserved in the resulting isocyanate product. nih.gov This stereochemical integrity is crucial for the synthesis of chiral molecules, where precise control over the spatial arrangement of atoms is essential. nih.govacs.org

Subsequent Chemical Transformations of the Isocyanate Derivative

The oct-2-enyl isocyanate formed from the Curtius rearrangement is a valuable synthetic intermediate that can be readily converted into a variety of other functional groups. wikipedia.org

The most common transformation of the isocyanate is its hydrolysis to a primary amine. wikipedia.org This reaction proceeds through the addition of water to the isocyanate, forming an unstable carbamic acid intermediate. stackexchange.comresearchgate.net This intermediate then spontaneously decarboxylates, yielding the primary amine and carbon dioxide. libretexts.orgresearchgate.net This method is advantageous as it typically produces the primary amine with high purity, avoiding the formation of secondary or tertiary amine byproducts. nih.gov

Isocyanates readily react with alcohols to form stable carbamate (B1207046) (urethane) derivatives. wikipedia.org This reaction involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate. The reaction is often efficient and can be catalyzed by various reagents. google.com This transformation is a cornerstone in the synthesis of polyurethanes when diisocyanates are reacted with diols or polyols. wikipedia.org A variety of methods exist for carbamate synthesis, highlighting its importance in organic chemistry. nih.govorganic-chemistry.org

Formation of Ureas and Related Nitrogenous Functional Groups

The synthesis of ureas and other nitrogen-containing functional groups from this compound is primarily achieved through the Curtius rearrangement. researchgate.netwikipedia.org This reaction involves the thermal or photochemical decomposition of an acyl azide to an isocyanate intermediate, with the concomitant loss of nitrogen gas. nih.govrsc.orgnih.gov The resulting isocyanate is a versatile electrophile that can be trapped by various nucleophiles. rsc.orgnumberanalytics.com

Specifically, the reaction of the oct-3-enyl isocyanate intermediate with primary or secondary amines leads to the formation of substituted ureas. organic-chemistry.orgresearchgate.net This transformation is a powerful method for introducing the urea (B33335) functional group, which is a common motif in many biologically active molecules and polymers. researchgate.netnih.gov The general applicability of the Curtius rearrangement to α,β-unsaturated acyl azides allows for the synthesis of ureas while preserving the double bond for potential further functionalization. nih.gov

The reaction proceeds with retention of the alkene stereochemistry. The general sequence for urea formation is outlined below:

Curtius Rearrangement: this compound is heated in an inert solvent, leading to the extrusion of nitrogen gas and the formation of oct-3-enyl isocyanate.

Nucleophilic Attack: An amine is added to the reaction mixture, which attacks the electrophilic carbonyl carbon of the isocyanate.

Urea Formation: A proton transfer step yields the final substituted urea product.

While specific data for this compound is not extensively documented in readily available literature, the following table provides representative examples of urea formation from analogous unsaturated acyl azides, illustrating the general reaction conditions and expected outcomes.

Table 1: Synthesis of Ureas from Unsaturated Acyl Azides via Curtius Rearrangement

Acyl Azide Precursor Amine Solvent Temperature (°C) Product Yield (%) Reference
Cinnamoyl azide Aniline Toluene 110 N-phenyl-N'-cinnamoylurea ~85 researchgate.net
Crotonyl azide Benzylamine Dichloromethane Reflux N-benzyl-N'-crotonylurea Good raco.cat
Acryloyl azide Cyclohexylamine Tetrahydrofuran 80 N-cyclohexyl-N'-acryloylurea High researchgate.net

Note: This table presents analogous reactions to illustrate the general applicability of the Curtius rearrangement for urea synthesis from unsaturated acyl azides. Specific yields can vary based on substrates and reaction conditions.

Cycloaddition Reactions Involving the Azide Moiety of this compound

The azide functional group in this compound is a 1,3-dipole, making it an excellent participant in a variety of cycloaddition reactions. These reactions are fundamental in the construction of five-membered heterocyclic rings.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Triazole Formation

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," providing a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govmdpi.comorganic-chemistry.orgnih.govthieme-connect.de This reaction is characterized by its mild reaction conditions, tolerance of a wide range of functional groups, and high yields. researchgate.net In the context of this compound, the CuAAC reaction allows for the conjugation of the azide moiety with a terminal alkyne, yielding a triazole product while leaving the alkene functionality intact for subsequent modifications. rsc.org

The generally accepted mechanism involves the formation of a copper(I)-acetylide intermediate, which then reacts with the azide in a stepwise manner to form a six-membered copper-containing ring, followed by reductive elimination to afford the stable triazole ring. ecust.edu.cn A variety of copper(I) sources can be used, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. nih.gov

The reaction of this compound with various alkynes under CuAAC conditions would be expected to proceed smoothly, providing a modular approach to a diverse range of functionalized triazoles.

Table 2: Representative Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

Azide Substrate Alkyne Substrate Copper Source Solvent Product Regioselectivity Reference
Benzyl Azide Phenylacetylene CuI t-BuOH/H₂O 1-Benzyl-4-phenyl-1H-1,2,3-triazole 1,4-disubstituted thieme-connect.de
Azido-β-ketoester Propiolic acid ethyl ester CuSO₄/NaAsc Acetonitrile/Water 1,4-disubstituted β-keto 1,2,3-triazole 1,4-disubstituted rsc.org
3-Azidopropan-1-ol 1-Octyne Cu(OAc)₂/NaAsc DMF 1-(3-Hydroxypropyl)-4-hexyl-1H-1,2,3-triazole 1,4-disubstituted mdpi.com

Note: This table provides examples of CuAAC reactions to illustrate the expected outcome for the reaction of this compound with various alkynes.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) under Bioorthogonal Conditions

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful, copper-free alternative to CuAAC, making it highly suitable for applications in biological systems where copper toxicity is a concern. synaffix.commdpi.comcas.org This reaction relies on the high reactivity of strained cyclooctynes, which readily undergo [3+2] cycloaddition with azides without the need for a metal catalyst. mdpi.comacs.org The release of ring strain provides the driving force for the reaction. researchgate.net

The bioorthogonal nature of SPAAC allows for the specific labeling of biomolecules in their native environment. organic-chemistry.orgnih.gov this compound, with its azide handle, could potentially be used as a probe in such applications. The reaction would involve introducing this compound to a biological system containing molecules functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). researchgate.netresearchgate.net The kinetics of SPAAC are highly dependent on the structure of the cyclooctyne (B158145) and the electronic properties of the azide. nih.govnih.gov

Table 3: Kinetic Data for Representative Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reactions

Cyclooctyne Azide Second-order rate constant (k₂) (M⁻¹s⁻¹) Solvent Reference
Bicyclo[6.1.0]nonyne (BCN) Benzyl azide ~0.6 CD₃CN nih.gov
Dibenzocyclooctyne (DBCO) Benzyl azide ~0.1 CD₃CN/PBS researchgate.net
Difluorinated cyclooctyne (DIFO) Benzyl azide ~0.3 CD₃CN researchgate.net
Biarylazacyclooctynone (BARAC) Benzyl azide ~3.2 CD₃CN synaffix.com

Note: This table illustrates the range of reactivity for different cyclooctynes in SPAAC. The reactivity of this compound would be influenced by its electronic properties.

(3+2) Dipolar Cycloadditions with Activated Unsaturated Systems (e.g., Enolates)

Beyond alkynes, the azide moiety of this compound can participate in [3+2] dipolar cycloadditions with other activated unsaturated systems, such as enolates. synaffix.com The reaction of an acyl azide with a ketone or ester enolate would lead to the formation of a triazoline intermediate, which can then undergo further transformations. chemrxiv.org

Recent studies on the cycloaddition of vinyl azides with ester enolates have shown that this is a viable pathway for the synthesis of complex nitrogen-containing heterocycles. chemrxiv.orgnih.gov By analogy, the reaction of this compound with a pre-formed enolate (e.g., from a β-ketoester) would be expected to proceed via a regioselective [3+2] cycloaddition. The initial triazoline adduct could potentially rearrange or eliminate nitrogen to yield various stable products. The outcome of the reaction would likely be influenced by the nature of the enolate and the reaction conditions.

Exploration of Other Cycloaddition Partners

The reactivity of this compound is not limited to alkynes and enolates. The azide can potentially undergo cycloaddition with other dipolarophiles. Electron-deficient alkenes, for instance, can react with azides, although often requiring elevated temperatures. rsc.org The presence of the electron-withdrawing acyl group in this compound could influence its reactivity in such cycloadditions.

Furthermore, intramolecular cycloadditions are a possibility if a suitable dipolarophile is present within the same molecule. For example, an appropriately positioned double or triple bond could react with the azide moiety to form fused heterocyclic systems. Studies on intramolecular azide-alkene cycloadditions have demonstrated the feasibility of this approach for constructing complex polycyclic structures. rsc.orgmdpi.comnih.gov

Nitriles can also act as dipolarophiles in reactions with azides to form tetrazoles, although this typically requires harsh conditions or specific activation. The potential for this compound to participate in such reactions remains an area for further exploration.

Reactivity Modulated by the Alkene Moiety of this compound

The C=C double bond in this compound introduces another layer of reactivity to the molecule and can influence the behavior of the azide group. The alkene itself can undergo a variety of addition reactions typical for this functional group, such as hydrogenation, halogenation, or epoxidation, provided that the reaction conditions are compatible with the potentially sensitive azide group.

The interplay between the alkene and the azide is particularly evident in intramolecular reactions. As mentioned previously, the alkene can act as an intramolecular dipolarophile for the azide, leading to the formation of bicyclic triazolines which can then rearrange to other nitrogen-containing heterocycles. rsc.orgmdpi.comacs.org The proximity and stereochemistry of the alkene relative to the azide group are critical factors in determining the feasibility and outcome of such intramolecular cycloadditions.

Moreover, the electronic nature of the α,β-unsaturated system can modulate the reactivity of the azide. The electron-withdrawing character of the carbonyl group, conjugated with the alkene, can influence the electron density on the azide and affect its reactivity in cycloaddition reactions. Conversely, reactions at the azide moiety could potentially alter the reactivity of the alkene.

Electrophilic Additions to the Olefinic Double Bond

The double bond in α,β-unsaturated carbonyl compounds, such as this compound, is electron-deficient due to the electron-withdrawing nature of the carbonyl group. This electronic characteristic makes the β-carbon susceptible to attack by nucleophiles in what is known as a conjugate or Michael addition. masterorganicchemistry.comlibretexts.orglibretexts.org The general mechanism involves the addition of a nucleophile to the β-carbon, which generates a resonance-stabilized enolate intermediate. masterorganicchemistry.combeilstein-journals.org This intermediate is then typically protonated at the α-carbon to yield the final saturated product. libretexts.orgbeilstein-journals.org

In the context of this compound, this reactivity allows for the introduction of a variety of functional groups at the β-position. For instance, the conjugate addition of azide ions to α,β-unsaturated ketones, a reaction catalyzed by Lewis acids or amines, leads to the formation of β-azido ketones. organic-chemistry.org A similar reaction with this compound would be expected to yield a diazido species. The table below summarizes the expected outcomes of conjugate addition reactions with various nucleophiles.

NucleophileReagent Example(s)Expected Product Type
AzideTMSN₃/AcOH, (salen)Al complexesβ-Azido acyl azide
ThiolsThiophenol, Methyl thioglycolateβ-Thioether acyl azide
OrganocupratesR₂CuLiβ-Alkyl/Aryl acyl azide
EnolatesDiethyl malonate/BaseAdduct of Michael addition

It is important to note that direct 1,2-addition to the carbonyl group can be a competing process, especially with highly reactive nucleophiles like Grignard reagents. libretexts.org However, softer nucleophiles, such as organocuprates, generally favor 1,4-conjugate addition. libretexts.org

Radical-Mediated Transformations Involving the Alkene

The olefinic double bond of this compound can also participate in radical reactions. The addition of a radical species to the double bond can initiate a cascade of events, often leading to complex molecular architectures. Thiyl radicals, for example, are known to add to α,β-unsaturated systems. beilstein-journals.orgmdpi.comresearchgate.net The addition of a thiyl radical to the β-carbon of this compound would generate a carbon-centered radical at the α-position. This intermediate could then be trapped by a hydrogen donor to afford the β-thioether product or participate in further intramolecular reactions.

Furthermore, vinyl azides, which share structural similarities with the conjugated system in this compound, are known to act as radical acceptors. rsc.org The addition of a radical to a vinyl azide typically leads to the formation of an iminyl radical after the expulsion of dinitrogen. rsc.org This iminyl radical can then undergo various transformations, including intramolecular cyclization. rsc.org

Allylic Rearrangements, including Winstein Rearrangement Pathways, and Their Impact on Isomeric Purity

Allylic azides are known to undergo a nih.govnih.gov-sigmatropic rearrangement, famously known as the Winstein rearrangement, where the azide group migrates between the two ends of the allylic system. nih.govnih.govrsc.org This rearrangement occurs at or near room temperature and results in an equilibrium mixture of isomers. nih.gov For this compound, which is an allylic azide, this rearrangement would lead to an equilibrium between the α,β-unsaturated isomer (this compound) and the β,γ-unsaturated isomer (oct-2-enoyl azide).

However, the presence of conjugation with the carbonyl group significantly influences the position of this equilibrium. nih.govnih.gov In conjugated systems, the equilibrium is heavily biased towards the conjugated isomer because of its greater thermodynamic stability. nih.gov Therefore, for this compound, the α,β-unsaturated form is expected to be the major, if not the only, observable isomer at equilibrium. nih.gov While the β,γ-isomer would be a minor component, its transient formation is the pathway for E/Z isomerization of the double bond. nih.gov This isomerization proceeds through two sequential nih.govnih.gov sigmatropic rearrangements, with the non-conjugated isomer acting as a key intermediate. nih.gov

This inherent tendency to favor the conjugated isomer has implications for the isomeric purity of this compound. While the synthesis might initially produce a mixture of isomers, the system will equilibrate to favor the more stable conjugated form.

Interplay between Acyl Azide and Vinyl Azide Reactivity

This compound possesses structural features reminiscent of both acyl azides and vinyl azides. Acyl azides are primarily known for the Curtius rearrangement upon heating to form isocyanates. masterorganicchemistry.com Vinyl azides, on the other hand, exhibit a richer and more varied reactivity, often involving the generation of iminyl radicals or 2H-azirines. rsc.orgrsc.org

In this compound, these two reactivity patterns can compete or interact. For instance, under thermal conditions, one might expect the Curtius rearrangement to occur. However, the presence of the double bond could open up alternative pathways. Photolysis or thermolysis of vinyl azides can lead to the formation of highly reactive 2H-azirines. rsc.org It is conceivable that under certain conditions, this compound could undergo a similar transformation involving the vinyl azide-like part of its structure.

Furthermore, the radical reactions discussed earlier highlight this interplay. The addition of a radical to the double bond generates a new radical that is in proximity to the acyl azide group, potentially leading to subsequent intramolecular reactions. The study of α-azido-α,β-unsaturated ketones, which are structurally related, shows a unique reactivity profile arising from the combined presence of the carbonyl and vinyl azide functionalities. rsc.org

Other Important Transformation Pathways

Beyond reactions centered on the alkene, this compound can undergo transformations targeting the acyl azide functionality itself, such as reduction to an amine or reactions mediated by Lewis acids.

Reductive Methodologies for Amine Generation

The reduction of the azide group to a primary amine is a fundamental transformation in organic synthesis, and this compound is expected to undergo this reaction under various conditions. masterorganicchemistry.com Several methods are available for this conversion.

Catalytic Hydrogenation: This is a common and often chemoselective method for reducing azides to amines. masterorganicchemistry.comorganic-chemistry.org Catalysts such as palladium on carbon (Pd/C) with a hydrogen source (H₂) are typically employed. masterorganicchemistry.comorganic-chemistry.org An important consideration for this compound is the potential for concurrent reduction of the carbon-carbon double bond. Selective hydrogenation of the azide in the presence of an alkene can sometimes be achieved by using specific catalysts or catalyst poisons. organic-chemistry.org For instance, palladium-fibroin complexes have been shown to selectively hydrogenate azides and alkenes in the presence of other reducible groups. organic-chemistry.org Conversely, some rhodium catalysts are known to selectively hydrogenate the C=C bond of α,β-unsaturated carbonyl compounds. chemistryviews.org

Hydride Reductions: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for the reduction of azides to primary amines. masterorganicchemistry.comucalgary.casci-hub.rumasterorganicchemistry.comnumberanalytics.com This reaction typically proceeds with retention of stereochemistry at adjacent chiral centers. reddit.com However, LiAlH₄ is a very powerful reagent and will also reduce the carbonyl group of the acyl azide, likely leading to the corresponding amino alcohol. Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and generally does not reduce azides or esters under standard conditions. sci-hub.sewikipedia.orgmasterorganicchemistry.com However, in the presence of certain additives or in specific solvent systems, the reactivity of NaBH₄ can be enhanced to achieve the reduction of azides. rushim.ruresearchgate.net For α,β-unsaturated systems, NaBH₄ can sometimes lead to 1,4-conjugate reduction of the double bond. sci-hub.sewikipedia.org

The table below summarizes common reductive methods and their expected outcome with this compound.

ReagentExpected Major Product(s)Notes
H₂, Pd/COctyl amine or Oct-3-en-1-aminePotential for both azide and alkene reduction. Selectivity can be catalyst-dependent.
LiAlH₄Octan-1-amine-3-olReduction of both the acyl azide and the double bond is likely.
NaBH₄No reaction or slow reductionGenerally not reactive enough for azide reduction under standard conditions. Conjugate reduction of the alkene is possible.
NaBH₄/Lewis AcidOct-3-en-1-amineLewis acid can activate the azide for reduction.

Lewis Acid-Mediated Reactions and Their Mechanisms

Lewis acids can play a crucial role in modulating the reactivity of this compound, both at the carbonyl group and the azide moiety. The coordination of a Lewis acid to the carbonyl oxygen enhances the electrophilicity of the β-carbon, thereby promoting conjugate addition reactions. nih.gov

More interestingly, Lewis acids can directly interact with the azide group. For example, the reaction of alkyl azides with ketones in the presence of a Lewis acid like titanium tetrachloride (TiCl₄) can lead to Schmidt-like ring expansion products. organic-chemistry.org While this is more relevant for cyclic ketones, it demonstrates the ability of Lewis acids to activate the azide. organic-chemistry.org

In the case of allylic azides, Lewis acids such as BF₃·OEt₂ or Zn(OTf)₂ can catalyze the substitution of a hydroxyl group with an azide from TMSN₃, proceeding through a carbocationic intermediate. nih.gov The use of a Lewis acid with this compound could potentially facilitate rearrangements or additions by stabilizing charged intermediates. For instance, Lewis acid catalysis has been employed in the cyclization of cinnamyl azide derivatives to form quinolines, although with modest yields due to decomposition. nih.gov

The interaction of a Lewis acid with the acyl azide functionality can also promote the Curtius rearrangement at lower temperatures than typically required. The Lewis acid coordinates to the carbonyl oxygen, weakening the C-N bond and facilitating the loss of dinitrogen and subsequent migration of the alkyl group to form the isocyanate.

Spectroscopic Characterization Methodologies and Advanced Computational Investigations of Oct 3 Enoyl Azide

Comprehensive Spectroscopic Techniques for Structural Elucidation

Spectroscopic analysis is fundamental to confirming the identity and purity of Oct-3-enoyl azide (B81097). The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

NMR spectroscopy is the most powerful tool for determining the precise structure of Oct-3-enoyl azide in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals and establishes the connectivity and stereochemistry of the molecule. The IUPAC name for the compound is (Z)-oct-3-enoyl azide, indicating a cis configuration at the double bond, a feature confirmed by NMR.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For (Z)-oct-3-enoyl azide, the key diagnostic signals include multiplets for the olefinic protons around δ 5.3–5.5 ppm. researchgate.net The methylene (B1212753) groups adjacent to the double bond typically appear in the region of δ 2.0–2.3 ppm. researchgate.net The terminal methyl group and other methylene groups of the butyl chain will resonate at higher fields (lower ppm values).

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The carbonyl carbon of the acyl azide group is characteristically found downfield, in the range of δ 170–175 ppm. researchgate.net The carbons of the C=C double bond appear in the olefinic region, and the allylic carbons are typically observed around δ 25–30 ppm. researchgate.net

Table 1: Characteristic ¹H and ¹³C NMR Data for (Z)-Oct-3-enoyl Azide

Atom ¹H NMR Chemical Shift (δ, ppm) ¹³C NMR Chemical Shift (δ, ppm)
Carbonyl (C=O) - 170–175
Olefinic (CH=CH) 5.3–5.5 (multiplet) ~120-140
Allylic (CH₂) 2.0–2.3 (multiplet) 25–30

Note: Specific chemical shifts can vary depending on the solvent and experimental conditions.

2D NMR experiments are crucial for assembling the molecular puzzle by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the olefinic protons and the adjacent methylene protons, and sequentially along the alkyl chain, confirming the carbon backbone sequence.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbon atoms to which they are directly attached (one-bond C-H coupling). sdsu.eduscribd.com This allows for the definitive assignment of each proton signal to its corresponding carbon atom in the structure.

Infrared spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The most prominent and diagnostic feature in the IR spectrum of this compound is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide (N₃) group, which appears around 2150 cm⁻¹. researchgate.net Another key absorption is the carbonyl (C=O) stretch of the acyl azide, found near 1650 cm⁻¹. researchgate.net The presence of the C=C double bond would also give rise to a stretching vibration in the 1640-1680 cm⁻¹ region, which may overlap with the carbonyl signal.

Table 2: Key IR Absorption Bands for (Z)-Oct-3-enoyl Azide

Functional Group Vibrational Mode Characteristic Absorption (cm⁻¹)
Azide (N₃) Asymmetric Stretch ~2150 (Strong, Sharp)
Carbonyl (C=O) Stretch ~1650 (Strong)
Alkene (C=C) Stretch ~1640-1680 (Medium)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns. For this compound (C₈H₁₃N₃O), high-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass measurement.

Upon ionization in the mass spectrometer, the molecular ion can undergo fragmentation. While specific fragmentation data for this compound is not widely published, a probable fragmentation pathway involves the initial loss of a dinitrogen molecule (N₂), a characteristic behavior of azides, to form a reactive acyl nitrene intermediate. researchgate.net This intermediate could then undergo a Curtius rearrangement to form an isocyanate, which would be observed in the mass spectrum. Other likely fragmentations include cleavage of the alkyl chain.

Predicted Fragmentation Pathways:

Loss of N₂: [M]+• → [M - 28]+•

Cleavage adjacent to the carbonyl group: Loss of the butyl group.

McLafferty-type rearrangements: If sterically possible.

One-Dimensional NMR (¹H, ¹³C)

Infrared (IR) Spectroscopy for Functional Group Analysis

Quantum Chemical and Computational Chemistry Approachesresearchgate.netnih.govresearchgate.netresearchgate.net

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules like this compound. researchgate.netnih.gov These computational methods can be used to:

Predict Molecular Geometry: Calculations can determine the lowest energy conformation of the molecule, including bond lengths, bond angles, and dihedral angles, corroborating the (Z)-stereochemistry determined by NMR.

Simulate Spectroscopic Data: Computational models can predict NMR chemical shifts and IR vibrational frequencies. researchgate.netresearchgate.net Comparing these calculated spectra with experimental data can aid in the definitive assignment of signals and confirm the proposed structure.

Analyze Electronic Structure: Methods like Natural Bond Orbital (NBO) analysis can provide insights into the distribution of electron density, intramolecular interactions, and the nature of the chemical bonds. researchgate.net

Investigate Reactivity: Computational chemistry can be used to model reaction pathways, such as the Curtius rearrangement, by calculating the energies of reactants, transition states, and products. This provides a deeper understanding of the compound's stability and reactivity profile. nih.gov For instance, DFT calculations can elucidate the energetics of the competing reactions of the acyl nitrene intermediate formed after the initial loss of N₂. researchgate.net

These computational approaches provide a molecular-level understanding that complements experimental data, offering a complete picture of the chemical nature of this compound.

Density Functional Theory (DFT) Calculations for Conformational Analysis and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate study of molecular structures and energies. nih.govnih.gov For a flexible molecule such as this compound, which contains several rotatable single bonds, a thorough conformational analysis is essential to identify the most stable three-dimensional arrangements (conformers) and their relative energies. nih.gov

The process begins with a systematic search of the potential energy surface to locate all possible low-energy conformers. This is particularly important for acyl azides, which can exist as syn and anti conformers with respect to the C-N bond connecting the carbonyl and azide groups. nih.gov DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set such as 6-311+G(d,p), are then employed to optimize the geometry of each conformer and calculate its electronic energy. nih.govnih.gov Studies on similar acyl azides have shown that the syn conformer is typically more stable than the anti conformer by approximately 4.5–4.8 kcal/mol. nih.gov

For this compound, key dihedral angles would be systematically rotated to map out the conformational space. These include the rotation around the C(O)-N₃ bond, the C₂-C₃ single bond, and the C₄-C₅ single bond. The resulting conformers would be optimized, and their relative Gibbs free energies (ΔG) calculated to determine their population distribution at a given temperature, according to the Boltzmann distribution. This analysis provides a foundational understanding of which molecular shapes are most prevalent and thus most likely to participate in chemical reactions.

Hypothetical Conformer of this compoundKey Dihedral Angle (C(O)-N-N-N)Relative Energy (ΔE, kcal/mol)Boltzmann Population (%) at 298.15 K
syn-Conformer~0°0.00>99.9
anti-Conformer~180°4.6<0.1

This interactive table presents hypothetical data for the two primary conformers of this compound based on values reported for analogous acyl azides. nih.gov The data illustrates the significant energetic preference for the syn-conformation.

Theoretical Investigations of Reaction Transition States and Activation Energy Barriers

Acyl azides are well-known for undergoing the Curtius rearrangement, a thermal or photochemical reaction that converts the acyl azide into an isocyanate with the loss of nitrogen gas (N₂). researchgate.netlscollege.ac.in Computational chemistry is instrumental in elucidating the mechanism of such reactions by locating the transition state (TS)—the highest energy point along the reaction coordinate—and calculating the activation energy barrier (Eₐ or ΔG‡), which governs the reaction rate. rsc.orgnih.gov

For this compound, DFT calculations can model the Curtius rearrangement. The mechanism can be either a concerted process, where the alkyl group migrates as nitrogen gas departs simultaneously, or a stepwise process involving a highly reactive nitrene intermediate. nih.govrsc.org Theoretical studies on similar acyl azides, such as acetyl azide and benzoyl azide, strongly support a concerted mechanism for the thermal rearrangement, with calculated gas-phase activation barriers typically in the range of 26-30 kcal/mol. nih.govnih.gov

By applying methods like the B3LYP/6-311+G(d,p) level of theory, the geometry of the transition state for the rearrangement of this compound can be optimized. nih.gov Frequency calculations are then performed to confirm the structure as a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction path. researchgate.net Intrinsic Reaction Coordinate (IRC) calculations can further verify that this transition state correctly connects the reactant (acyl azide) and the product (isocyanate). nih.govresearchgate.net

Acyl Azide CompoundComputational MethodCalculated Activation Barrier (kcal/mol)Mechanism Type
Acetyl AzideB3LYP/6-311+G(d,p)27.6Concerted nih.gov
Pivaloyl AzideB3LYP/6-311+G(d,p)27.4Concerted nih.gov
Benzoyl AzideB3LYP/6-311+G(d,p)30.0Concerted nih.gov
This compound (Hypothetical)B3LYP/6-311+G(d,p)~27-29Predicted Concerted

This interactive table summarizes DFT-calculated activation barriers for the Curtius rearrangement of several acyl azides, providing a comparative basis for the expected barrier for this compound. The data is sourced from reference nih.gov.

Prediction and Simulation of Spectroscopic Signatures for Experimental Verification

Computational methods are invaluable for predicting spectroscopic data, which can then be used to verify experimental findings and aid in structural elucidation. Time-Dependent DFT (TD-DFT) and standard DFT frequency calculations can simulate the electronic (UV-Vis) and vibrational (Infrared, IR) spectra of this compound with considerable accuracy. acs.orgmdpi.com

Infrared (IR) Spectroscopy: The IR spectrum of an acyl azide is dominated by two characteristic, intense absorption bands: the asymmetric (νₐ) and symmetric (νₛ) stretching vibrations of the azide group (N₃), and the stretching vibration of the carbonyl group (C=O). For this compound, the asymmetric azide stretch is expected in the 2130–2150 cm⁻¹ region, while the symmetric stretch appears around 1200-1300 cm⁻¹. sciforum.net The carbonyl stretch typically appears near 1700 cm⁻¹. DFT frequency calculations can predict these vibrational modes. While raw calculated frequencies are often systematically higher than experimental values, they can be corrected using empirical scaling factors to achieve excellent agreement. nih.gov Comparing the computed spectrum with an experimental one can confirm the molecule's synthesis and structural integrity. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectrum of acyl azides differs significantly from that of alkyl or aryl azides due to the influence of the carbonyl group. nih.gov Studies on benzoyl azide and its derivatives show that the spectra are characterized by intense π → π* transitions. nih.gov TD-DFT calculations can predict the vertical excitation energies and oscillator strengths (which relate to absorption intensity) for these electronic transitions. mdpi.communi.cz For this compound, such calculations would identify the specific orbitals involved in the electronic transitions (e.g., from the Highest Occupied Molecular Orbital, HOMO, to the Lowest Unoccupied Molecular Orbital, LUMO) and predict the wavelength of maximum absorption (λₘₐₓ).

Vibrational ModeTypical Experimental Range (cm⁻¹)Hypothetical DFT-Calculated Frequency (cm⁻¹, Scaled)
Azide Asymmetric Stretch (νₐ N₃)2130 - 2150~2140
Carbonyl Stretch (ν C=O)~1700~1705
Azide Symmetric Stretch (νₛ N₃)1200 - 1300~1250

This interactive table compares typical experimental IR frequencies for acyl azides with hypothetical scaled frequencies for this compound that would be predicted by DFT calculations. Data is based on general values for acyl azides. sciforum.netwhiterose.ac.uk

Advanced Analysis of Electronic Structure and Reactivity Descriptors

Beyond structure and energetics, DFT provides a wealth of information about a molecule's electronic properties and chemical reactivity. worldscientific.com For this compound, analyzing these properties is key to understanding its behavior in chemical reactions.

Molecular Electrostatic Potential (MEP): The MEP map is a color-coded visualization of the electrostatic potential on the electron density surface of a molecule. uri.edufrontiersin.org It reveals regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For an acyl azide, the MEP map would show a highly negative potential around the carbonyl oxygen and the terminal nitrogen atom of the azide, indicating sites susceptible to electrophilic attack. Conversely, a positive potential would be found on the carbonyl carbon, highlighting it as the primary site for nucleophilic attack. pressbooks.pubopenstax.org

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a smaller gap suggests higher reactivity. acs.org For this compound, the HOMO would likely be localized on the azide moiety, while the LUMO would be centered on the carbonyl group's π* antibonding orbital.

Conceptual DFT Reactivity Descriptors: From the HOMO and LUMO energies, various reactivity indices can be calculated, such as electronic chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω). worldscientific.com Local reactivity can be predicted using Fukui functions (f(r)), which identify the most reactive atoms within the molecule for nucleophilic, electrophilic, or radical attack. worldscientific.com This analysis would precisely pinpoint the carbonyl carbon as the most electrophilic site and specific nitrogen atoms as the most nucleophilic sites in this compound.

DescriptorDefinitionInterpretation for this compound
HOMO-LUMO GapE(LUMO) - E(HOMO)Indicates kinetic stability and chemical reactivity. A moderate gap is expected.
Chemical Hardness (η)(E(LUMO) - E(HOMO))/2Measures resistance to change in electron distribution.
Electrophilicity Index (ω)μ²/2ηQuantifies the global electrophilic nature of the molecule. Expected to be moderately electrophilic.
Fukui Function (f⁺)Identifies sites for nucleophilic attackLargest value predicted at the carbonyl carbon.
Fukui Function (f⁻)Identifies sites for electrophilic attackLargest values predicted at the terminal azide nitrogen and carbonyl oxygen.

This interactive table defines key conceptual DFT reactivity descriptors and their predicted interpretation for this compound, based on established principles of chemical reactivity theory. worldscientific.com

Future Research Directions and Unexplored Reactivity Landscape of Oct 3 Enoyl Azide

Development of Innovative Stereoselective Synthetic Methodologies

The controlled synthesis of chiral molecules is a cornerstone of modern chemistry. For Oct-3-enoyl azide (B81097), future research should prioritize the development of methods to produce it in an enantiomerically pure form, which would enable its use in asymmetric synthesis.

Standard synthesis of α,β-unsaturated acyl azides involves the conversion of the corresponding carboxylic acid or its derivatives. raco.cat Traditional routes include treating an acid chloride with sodium azide or reacting a carboxylic acid with an activating agent like diphenylphosphoryl azide (DPPA) or methyl chloroformate followed by sodium azide. raco.catnih.gov A key research goal would be to adapt these methods for stereocontrol.

One prospective route involves the use of chiral auxiliaries attached to the octenoic acid backbone, which would direct the stereochemical outcome of subsequent reactions. An alternative and more atom-economical approach would be the development of a catalytic asymmetric synthesis. This could entail an enantioselective azidation of a pre-formed enolate derived from an oct-3-enoyl thioester or other suitable precursor, using a chiral catalyst to control the approach of an azide source. acs.org Success in this area would provide direct access to enantiopure Oct-3-enoyl azide, a currently unavailable and highly valuable synthetic intermediate.

Proposed MethodDescriptionKey ChallengePrecedent Concept
Chiral Auxiliary ApproachCovalent attachment of a chiral auxiliary (e.g., Evans oxazolidinone) to oct-3-enoic acid prior to conversion to the acyl azide.Efficient removal of the auxiliary without racemization or decomposition.Asymmetric synthesis of α-amino acids via chiral enolates. acs.orguvic.ca
Catalytic Asymmetric AzidationDirect enantioselective azidation of a prochiral enolate derived from an Oct-3-enoyl precursor using a chiral catalyst and an electrophilic azide source.Development of a catalyst system that is effective for γ-substituted enolates.Electrophilic azide transfer to chiral enolates. acs.org
Kinetic ResolutionEnzymatic or catalyst-mediated kinetic resolution of racemic this compound or a precursor.Identifying a sufficiently selective enzyme or catalyst.Enzyme-catalyzed resolutions of esters and amides.

Exploration of Organocatalytic and Transition Metal-Catalyzed Asymmetric Transformations

The bifunctional nature of this compound makes it an ideal substrate for a wide range of catalytic asymmetric transformations. Future work should systematically explore its reactivity with both organocatalysts and transition metal complexes.

Organocatalysis: The enone moiety of this compound is a prime target for organocatalytic activation.

Enamine/Enolate Catalysis: Amine catalysts, such as pyrrolidine, can react with the enone portion to form nucleophilic enamines or catalyze the formation of enolates. nih.gov These intermediates could then participate in intramolecular [3+2] cycloadditions with the tethered azide, providing a metal-free route to complex nitrogen-containing bicyclic structures. rsc.orgacs.org

Vinylogous Michael Addition: The γ-position of the Oct-3-enoyl system can act as a nucleophile in vinylogous reactions. Alternatively, the β-position is an electrophilic site for conjugate addition. Chiral bifunctional catalysts, like squaramides or thioureas, could be used to catalyze the asymmetric conjugate addition of various nucleophiles to the double bond, leaving the azide untouched for subsequent manipulations. acs.org

Transition Metal Catalysis: The unique electronic properties of this compound make it a promising substrate for various transition metal-catalyzed reactions.

[3+2] Cycloadditions: Copper (I) and Rhodium (II) catalysts are known to facilitate [3+2] cycloadditions between azides and alkynes or other partners. raco.cat The development of chiral rhodium or iron complexes could enable enantioselective cycloadditions where the this compound acts as the 1,3-dipole precursor. researchgate.netnih.gov

Lewis Acid Catalysis: Chiral transition metal-based Lewis acids (e.g., Fe, Co, Rh, Sc) can activate the α,β-unsaturated carbonyl system towards nucleophilic attack. nih.govmdpi.comacs.org This strategy could be applied to achieve highly enantioselective conjugate additions to the double bond of this compound. The azide group would likely be tolerated by many of these systems, providing a handle for further functionalization.

Catalyst TypeProposed TransformationPotential ProductPrecedent Reaction
Chiral Amine (Organocatalyst)Intramolecular Enamine-Azide [3+2] CycloadditionBicyclic TriazolesIntermolecular organocatalytic azide-carbonyl cycloadditions. nih.govrsc.org
Chiral Thiourea (Organocatalyst)Asymmetric Conjugate Addition of Nucleophilesγ- or δ-Functionalized Acyl AzidesAsymmetric vinylogous Michael additions to enoylpyridine N-oxides. acs.org
Chiral Rhodium(III) ComplexAsymmetric [3+2] CycloadditionChiral Triazoles/HeterocyclesRhodium-catalyzed asymmetric 1,3-dipolar cycloadditions. researchgate.net
Chiral Iron(II) Lewis AcidAsymmetric Conjugate AdditionChiral β-Substituted Acyl AzidesIron-catalyzed asymmetric Friedel-Crafts alkylation of indoles with α,β-unsaturated acyl imidazoles. mdpi.comacs.org

Integration of this compound into Complex Molecular Architectures and Advanced Building Blocks

A significant area of future research lies in demonstrating the utility of this compound as a strategic building block in the synthesis of complex molecules, such as natural products or pharmaceuticals. The acyl azide group is a versatile functional handle, most notably as a precursor to isocyanates via the Curtius rearrangement. nih.gov This thermal or photochemical transformation releases nitrogen gas to yield a highly reactive isocyanate, which can be trapped by various nucleophiles.

Amine Synthesis: Trapping the intermediate isocyanate with water leads to the corresponding amine after decarboxylation of the initial carbamic acid.

Carbamate (B1207046) and Urea (B33335) Formation: Reaction with alcohols or amines provides stable carbamates and ureas, respectively. nih.gov

This reactivity allows this compound to serve as a linchpin, introducing an eight-carbon chain that can be further elaborated at both ends. For instance, a stereoselective transformation on the double bond followed by a Curtius rearrangement and trapping could generate highly functionalized and stereochemically rich acyclic scaffolds, which are common motifs in polyketide natural products. The application of acyl azides in the synthesis of complex molecules like Salicylihalamide A highlights the potential of this strategy. nih.gov

Investigation of Photochemical Pathways and Light-Mediated Transformations

The photochemistry of acyl azides is a rich field that remains to be explored for substrates like this compound. Irradiation of an acyl azide can lead to the extrusion of N₂ and the formation of a highly reactive acylnitrene intermediate. nih.govat.ua This intermediate can either rearrange to the isocyanate (photo-Curtius rearrangement) or participate in intermolecular reactions such as C-H bond insertion or addition to double bonds. nih.gov

Future investigations should focus on:

Selective Nitrene Insertions: Exploring the conditions under which the photogenerated acyl nitrene from this compound preferentially undergoes intermolecular C-H insertion reactions over rearrangement. This could provide a novel method for C-H amidation.

Visible-Light Photoredox Catalysis: Modern photoredox catalysis offers milder conditions for radical generation. nih.gov It is conceivable that a suitable photocatalyst could engage this compound to generate an acyl radical. This radical could then participate in a variety of useful transformations, such as Giese-type additions to activated alkenes, which would be incompatible with the thermal conditions of traditional radical initiation. nih.gov The compatibility of these methods with the α,β-unsaturated system would be a key point of investigation.

Advanced In Situ and Time-Resolved Spectroscopic Studies for Mechanistic Deconvolution

A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. The reactions of this compound, particularly its thermal and photochemical rearrangements, are ripe for detailed mechanistic investigation using advanced spectroscopic techniques.

Time-Resolved Infrared (TRIR) Spectroscopy: The Curtius rearrangement and related photochemical processes occur on extremely fast timescales. Ultrafast TRIR spectroscopy is a powerful tool for directly observing the short-lived intermediates involved. researchgate.net Studies on model compounds like benzoyl azide have used TRIR to monitor the decay of the acyl azide excited state (S₁) and the concurrent growth of the isocyanate product, providing definitive evidence for the reaction pathway and timescale (picoseconds). researchgate.netcapes.gov.br Similar studies on this compound could elucidate whether the reaction is concerted or proceeds through a discrete acylnitrene intermediate under various conditions.

In Situ NMR and IR Spectroscopy: For slower thermal processes, in situ monitoring using Nuclear Magnetic Resonance (NMR) or Fourier-transform infrared (FT-IR) spectroscopy can provide invaluable kinetic data. nih.govrsc.org The progress of a Curtius rearrangement can be followed by observing the disappearance of the characteristic azide peak (~2140 cm⁻¹) and the appearance of the isocyanate peak (~2270 cm⁻¹) in the IR spectrum. rsc.org Such studies would allow for the precise determination of activation parameters and help in optimizing reaction conditions for safety and efficiency on a larger scale. acs.org

EPR and ENDOR Spectroscopy: For transformations involving radical intermediates, such as those proposed under photoredox conditions, Electron Paramagnetic Resonance (EPR) and Electron Nuclear Double Resonance (ENDOR) spectroscopy would be essential tools for the detection and characterization of these paramagnetic species. rsc.org

Spectroscopic TechniqueTarget Information for this compoundPotential Intermediates/States to Observe
Time-Resolved IR (TRIR)Ultrafast dynamics of photochemical rearrangement.Excited states (S₁, Sₙ), Acylnitrene, Isocyanate
In Situ FT-IRReal-time monitoring of thermal reaction progress.Acyl Azide, Isocyanate
In Situ NMRKinetic analysis of thermal rearrangement and side-product formation.Starting material, Isocyanate product, Trapped adducts
EPR / ENDORDetection and characterization of radical intermediates.Acyl radical, Radical cations/anions

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